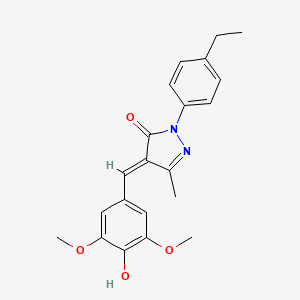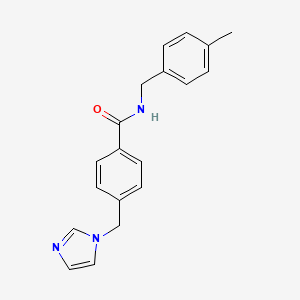![molecular formula C18H22N2O2 B6139911 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPP, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. MPP belongs to the family of phenylpropanoid compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is not fully understood, but it is believed to act as an antagonist of the dopamine D2 receptor. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to inhibit the binding of dopamine to the receptor, which leads to a decrease in the activity of the receptor. This decrease in activity has been linked to the various physiological and biochemical effects of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Biochemical and Physiological Effects
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have various biochemical and physiological effects. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to decrease the release of dopamine in the central nervous system, which has been linked to its antipsychotic effects. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have neuroprotective effects and has been used to study the role of oxidative stress in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the dopamine D2 receptor. This allows for the selective targeting of this receptor and the study of its effects on various biological systems. However, one of the limitations of using 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is its potential toxicity. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to be toxic to certain cell types, and caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of research is the development of new compounds that have similar pharmacological properties but are less toxic. Another area of research is the study of the effects of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol on different biological systems, such as the immune system and the cardiovascular system. Finally, the use of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of various diseases, such as Parkinson's disease, schizophrenia, and Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a synthetic compound that has been widely used in scientific research for its pharmacological properties. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have various biochemical and physiological effects and has been used to study the role of various receptors and enzymes in different biological systems. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has both advantages and limitations for lab experiments, and caution should be exercised when using this compound. Finally, there are several future directions for the study of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, including the development of new compounds and the use of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 2-methoxy-6-nitrophenol with 2-(3-pyridinyl)-1-piperidinecarboxaldehyde in the presence of sodium borohydride. This reaction results in the formation of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol as a yellow crystalline powder. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been used as a tool compound to study the role of various receptors and enzymes in different biological systems. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have a high affinity for the dopamine D2 receptor and has been used to study the effects of dopamine on the central nervous system.
properties
IUPAC Name |
2-methoxy-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-9-4-6-15(18(17)21)13-20-11-3-2-8-16(20)14-7-5-10-19-12-14/h4-7,9-10,12,16,21H,2-3,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRDCQKVPVYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)


![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)


![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)